Zoniporide mesylate is a chemical compound that has garnered attention for its pharmacological properties, particularly in the context of cardiovascular health. It is a selective inhibitor of the human sodium-hydrogen exchanger isoform 1, which plays a critical role in regulating intracellular sodium and pH levels. This compound is primarily investigated for its potential use in treating conditions such as hypertension and heart failure.
Zoniporide mesylate is synthesized from piperazine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities. The compound has been studied extensively in both preclinical and clinical settings to evaluate its efficacy and safety profiles.
Zoniporide mesylate falls under the category of small molecule drugs, specifically classified as a sodium-hydrogen exchanger inhibitor. This classification is significant because it highlights the compound's mechanism of action and therapeutic potential in managing cardiovascular diseases.
The synthesis of zoniporide mesylate involves several key steps that utilize various reagents and conditions. The process typically begins with the formation of a piperazine ring, followed by the introduction of functional groups that confer specific biological activity.
The molecular structure of zoniporide mesylate can be represented as follows:
The compound features a piperazine ring substituted with various functional groups that enhance its pharmacological activity.
Zoniporide mesylate undergoes several chemical reactions during its metabolism and excretion processes. Key reactions include:
Zoniporide mesylate functions primarily by inhibiting the sodium-hydrogen exchanger isoform 1, leading to decreased intracellular sodium levels. This action results in:
Studies have shown that inhibition of this exchanger can improve cardiac function in models of heart failure, supporting its therapeutic potential.
Relevant analyses indicate that zoniporide mesylate maintains its integrity under various conditions, making it suitable for pharmaceutical formulations.
Zoniporide mesylate has several applications in scientific research and clinical practice:
Zoniporide mesylate (C₁₈H₂₀N₆O·CH₄O₃S) is the methanesulfonic acid salt of zoniporide, a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor. The free base, zoniporide (C₁₇H₁₇N₅O), is chemically designated as 5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide. The mesylate salt formation occurs through proton transfer from methanesulfonic acid to the pyrazole-carboxamidine moiety, significantly enhancing aqueous solubility while preserving the core heterocyclic structure [1] [4]. The compound crystallizes as a white to off-white crystalline powder with a molecular weight of 416.47 g/mol and a CAS Registry Number of 249296-45-5 [4] [8].
Key physicochemical parameters include:
Table 1: Physicochemical Properties of Zoniporide Mesylate
Property | Value | Method/Context |
---|---|---|
Molecular Formula | C₁₈H₂₀N₆O·CH₄O₃S | X-ray crystallography |
Molecular Weight | 416.47 g/mol | Mass spectrometry |
CAS Registry Number | 249296-45-5 | Chemical indexing |
Melting Point | 218–220°C | Differential Scanning Calorimetry |
Aqueous Solubility (25°C) | >50 mg/mL | Equilibrium solubility (pH 3.0) |
pKa | 11.7 ± 0.2 | Potentiometric titration |
Partition Coefficient (Log P) | 2.8 (free base) | Shake-flask method |
The synthetic route to zoniporide mesylate involves a five-step sequence starting from 5-aminoquinoline. The convergent strategy couples a pyrazole-4-carboxylate intermediate with aminoguanidine, followed by salt formation [1] [4]:
Critical process optimizations include:
Table 2: Synthesis Optimization Parameters for Zoniporide Mesylate
Process Variable | Suboptimal Condition | Optimized Condition | Impact |
---|---|---|---|
Solvent | Isopropanol | Anhydrous ethanol | Higher yield (92% vs. 75%) |
Acid Equivalents | 0.8 eq | 1.0 eq | Improved crystallinity |
Cooling Rate | Rapid quenching | 0.5°C/min | Uniform particle size distribution |
Reaction Temperature | 25°C | 60°C | Complete salt formation |
Zoniporide’s poor aqueous solubility (intrinsic solubility <0.1 mg/mL) posed significant formulation challenges. Two primary strategies were employed to overcome this limitation: salt formation and lyophilization [1] [3] [4].
Salt Formation
Comparative salt screening identified mesylate as optimal due to:
Lyophilization
For parenteral formulations, zoniporide mesylate was co-lyophilized with bulking agents to enhance reconstitution kinetics:
Table 3: Lyophilization Formulations for Zoniporide Mesylate
Component | Concentration Range | Function | Performance Outcome |
---|---|---|---|
Zoniporide mesylate | 50–100 mg/mL | Active ingredient | Target dose achieved |
Mannitol | 5–10% w/v | Bulking agent, cryoprotectant | Prevents cake collapse |
Glycine | 3–5% w/v | Stabilizer, tonicity modifier | Enhances reconstitution speed |
Water for Injection | q.s. to volume | Solvent | N/A |
Excipients for zoniporide mesylate formulations were selected to maximize stability and solubility while minimizing degradation. Key considerations included pH control, bulking agents, and avoidance of reactive impurities [3] [4] [7].
Excipient Selection
pH-Dependent Stability
Stability studies across pH ranges revealed:
Table 4: Stability Profile of Zoniporide Mesylate at Different pH Values
pH Condition | Storage Temperature | Degradation Rate (k, days⁻¹) | Major Degradation Pathway |
---|---|---|---|
2.0 | 25°C | 0.015 | Sulfonation |
3.0–5.0 | 25°C | <0.001 | None detected |
7.4 | 25°C | 0.028 | Hydrolysis |
9.0 | 25°C | 0.042 | Hydrolysis/Oxidation |
Solid Dispersion Feasibility
Though not commercialized, amorphous solid dispersions with polyvinylpyrrolidone (PVP K30) were explored. These showed:
Compound Synonyms Table
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7